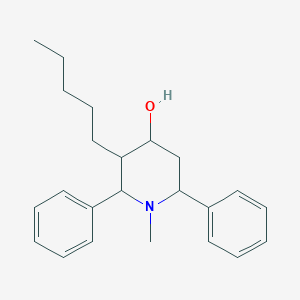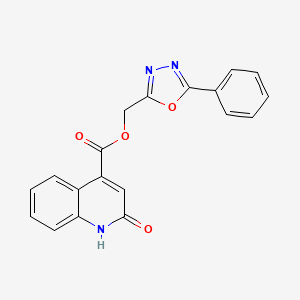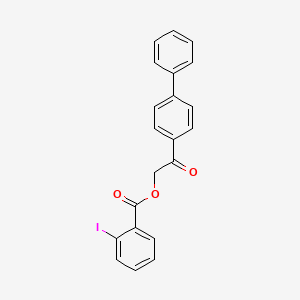
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol, also known as MDPBP, is a synthetic designer drug that belongs to the piperidine class. MDPBP has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, it is important to note that MDPBP is a controlled substance and its use is illegal in most countries.
科学的研究の応用
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol has been used in scientific research to study its effects on the central nervous system. Studies have shown that 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol acts as a potent stimulant and has a similar mechanism of action to other piperidine-based designer drugs, such as α-PVP and MDPV. 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol has also been used in animal studies to investigate its potential as a treatment for depression and anxiety disorders.
作用機序
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol acts as a potent stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased levels of dopamine and norepinephrine result in a feeling of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause sweating, tremors, and muscle spasms. Long-term use of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol can lead to addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol has several advantages and limitations for use in lab experiments. One advantage is its potent stimulant effects, which make it useful for studying the effects of dopamine and norepinephrine on the brain. However, its high potency and potential for abuse make it difficult to control in lab experiments. Additionally, its illegal status in most countries makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol. One area of interest is its potential as a treatment for depression and anxiety disorders. Animal studies have shown promising results, but more research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new synthetic designer drugs that have similar effects to 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol but are safer and less addictive. Finally, more research is needed to understand the long-term effects of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol on the brain and body, including its potential for neurotoxicity and addiction.
合成法
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol can be synthesized through a multi-step process, which involves the reaction of 1-phenyl-2-butanone with methylamine and formaldehyde, followed by reduction with sodium borohydride. The resulting product is then reacted with phenylacetic acid and acetic anhydride to produce 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol. The synthesis of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol is a complex process that requires expertise in organic chemistry and specialized equipment.
特性
IUPAC Name |
1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-3-4-7-16-20-22(25)17-21(18-12-8-5-9-13-18)24(2)23(20)19-14-10-6-11-15-19/h5-6,8-15,20-23,25H,3-4,7,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBLLNKVEAJJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CC(N(C1C2=CC=CC=C2)C)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5172239.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)
![5-(3-fluorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5172262.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5172270.png)

![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B5172291.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5172292.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)
![3-(4-fluorophenyl)-5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5172303.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)